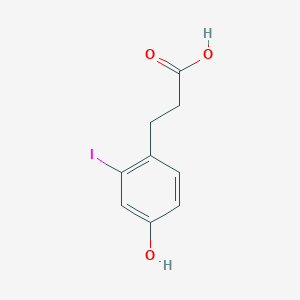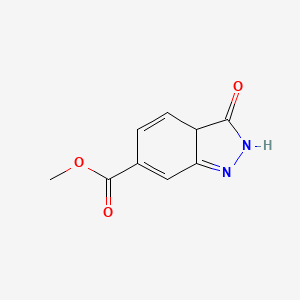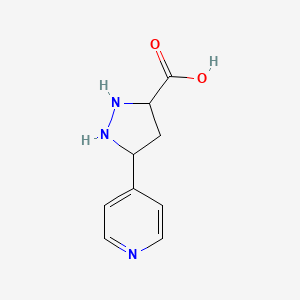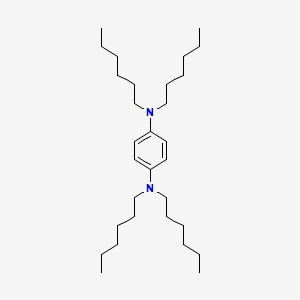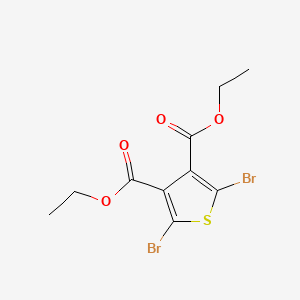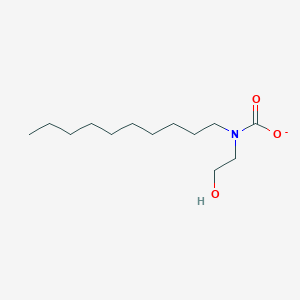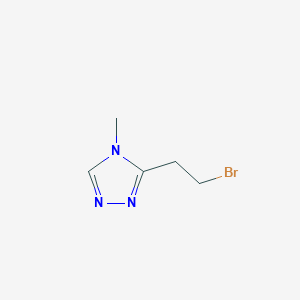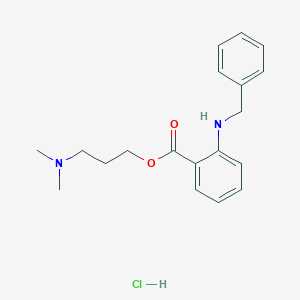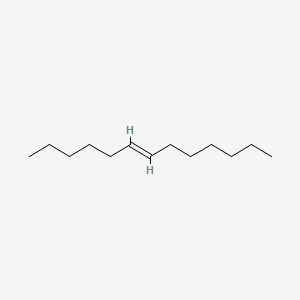
6-Tridecene, (6E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tridecene is an organic compound with the molecular formula C₁₃H₂₆. It is an unsaturated hydrocarbon belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound exists in different stereoisomeric forms, including (E)-6-Tridecene and (Z)-6-Tridecene .
準備方法
6-Tridecene can be synthesized through various methods. One common approach involves the reaction of ethylene with suitable chain hydrocarbons. This can be achieved through direct alkylation reactions of catalytic olefins or hydrogenation reactions of conjugated olefins . Industrial production methods often involve these synthetic routes under controlled conditions to ensure high yield and purity.
化学反応の分析
6-Tridecene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine or bromine are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6-Tridecene can yield alcohols, aldehydes, or carboxylic acids .
科学的研究の応用
6-Tridecene has various applications in scientific research, including:
Biology: Studies have explored its role in biological systems, particularly in the context of lipid metabolism and signaling pathways.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its effects on cellular processes and disease mechanisms.
作用機序
The mechanism of action of 6-Tridecene involves its interaction with molecular targets and pathways within biological systems. As an unsaturated hydrocarbon, it can participate in various biochemical reactions, influencing cellular processes such as membrane fluidity and signal transduction. The specific pathways and targets depend on the context of its application and the biological system under study .
類似化合物との比較
6-Tridecene can be compared with other similar compounds, such as:
1-Tridecene: Another isomer with the double bond at a different position.
2-Tridecene: Similar structure but with the double bond at the second carbon.
4-Tridecene: Double bond located at the fourth carbon.
What sets 6-Tridecene apart is the position of the double bond at the sixth carbon, which can influence its reactivity and interaction with other molecules .
特性
CAS番号 |
6434-76-0 |
|---|---|
分子式 |
C13H26 |
分子量 |
182.35 g/mol |
IUPAC名 |
(E)-tridec-6-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h11,13H,3-10,12H2,1-2H3/b13-11+ |
InChIキー |
QHOMPCGOCNNMFK-ACCUITESSA-N |
異性体SMILES |
CCCCCC/C=C/CCCCC |
正規SMILES |
CCCCCCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


